Acetic acid;(2-methoxyphenyl)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2-methoxyphenyl)methanol can be achieved through various methods. One common approach involves the esterification of acetic acid with (2-methoxyphenyl)methanol in the presence of an acid catalyst. This reaction typically requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol using a rhodium or iridium catalyst. The production of (2-methoxyphenyl)methanol can be achieved through the reduction of 2-methoxybenzaldehyde using a suitable reducing agent such as sodium borohydride .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group in (2-methoxyphenyl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group in acetic acid can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring in (2-methoxyphenyl)methanol can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: (2-methoxyphenyl)acetic acid or (2-methoxyphenyl)acetaldehyde.
Reduction: (2-methoxyphenyl)methanol or ethanol.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Acetic acid;(2-methoxyphenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;(2-methoxyphenyl)methanol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . Additionally, its aromatic structure allows it to interact with cellular receptors and modulate signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyphenylacetic acid: A metabolite of dopamine with similar aromatic structure and biological activities.
2-Methoxyphenylacetic acid: An intermediate in the synthesis of pharmaceuticals with similar chemical properties.
Homovanillic acid: A metabolite of catecholamines with similar antioxidant properties.
Uniqueness
Acetic acid;(2-methoxyphenyl)methanol is unique due to its combination of acetic acid and (2-methoxyphenyl)methanol, which imparts distinct chemical and biological properties.
Properties
CAS No. |
35480-25-2 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
acetic acid;(2-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H10O2.C2H4O2/c1-10-8-5-3-2-4-7(8)6-9;1-2(3)4/h2-5,9H,6H2,1H3;1H3,(H,3,4) |
InChI Key |
UKNYPNQOJUJBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC=CC=C1CO |
Origin of Product |
United States |
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